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molecular formula C10H9NO B043990 5-isocyanato-2,3-dihydro-1H-indene CAS No. 120912-37-0

5-isocyanato-2,3-dihydro-1H-indene

Cat. No. B043990
M. Wt: 159.18 g/mol
InChI Key: PYJJKIOYUUDDDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05618812

Procedure details

To a solution of 5-aminoindane (25 g) in anhydrous diethyl ether (1250 ml), under an atmosphere of nitrogen, at 0° C. was added triphosgene (18.3 g). The mixture was stirred at 0° C. for 2 min then triethylamine (64.7 ml) was added until pH8. The mixture was stirred at 0° C. for 10 min then at. 10° C. for 10 min. The undissolved solids were filtered off and the filtrate evaporated in vacuo. The residue was distilled at 100° C./1 mbar to afford the title compound (20 g). 1H NMR (360 MHz, CDCl3) δ2.07 (2H, quin, J=7.5 Hz), 2.86 (4H, m), 6.84 (1H, dd, J=7.9 and 2.0 Hz), 6.94 (1H, s), 7.13 (1H, d, J=7.9 Hz).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
1250 mL
Type
solvent
Reaction Step One
Quantity
64.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH2:7][CH2:6][CH2:5]2.Cl[C:12](Cl)([O:14]C(=O)OC(Cl)(Cl)Cl)Cl.C(N(CC)CC)C>C(OCC)C>[CH2:7]1[C:8]2[C:4](=[CH:3][C:2]([N:1]=[C:12]=[O:14])=[CH:10][CH:9]=2)[CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
NC=1C=C2CCCC2=CC1
Name
Quantity
18.3 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
1250 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
64.7 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 2 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 0° C. for 10 min
Duration
10 min
WAIT
Type
WAIT
Details
10° C. for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The undissolved solids were filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled at 100° C./1 mbar

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
C1CCC2=CC(=CC=C12)N=C=O
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 203.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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